molecular formula C27H29NO7 B384671 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384671
M. Wt: 479.5g/mol
InChI Key: VHJQAYYQXPSZQE-WJTDDFOZSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure features multiple functional groups, including a benzodioxin ring, a hydroxy group, a propoxyphenyl group, and a tetrahydrofuran ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Introduction of the hydroxy group via hydroxylation reactions.
  • Attachment of the propoxyphenyl group through etherification.
  • Incorporation of the tetrahydrofuran ring via ring-closing reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, the compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, may lead to the discovery of new therapeutic agents.

Medicine

In medicine, the compound may be studied for its pharmacological properties. Its ability to modulate specific molecular pathways could make it a candidate for drug development.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrol-2-one derivatives, benzodioxin-containing molecules, and compounds with hydroxy and propoxyphenyl groups.

Uniqueness

The uniqueness of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H29NO7

Molecular Weight

479.5g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(oxolan-2-ylmethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H29NO7/c1-2-11-32-19-8-5-17(6-9-19)24-23(26(30)27(31)28(24)16-20-4-3-12-33-20)25(29)18-7-10-21-22(15-18)35-14-13-34-21/h5-10,15,20,24,29H,2-4,11-14,16H2,1H3/b25-23+

InChI Key

VHJQAYYQXPSZQE-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5CCCO5

SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5CCCO5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5CCCO5

Origin of Product

United States

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